

# Preliminary Investigations into Avibactam's Safety and Toxicity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor developed to be co-administered with  $\beta$ -lactam antibiotics, such as ceftazidime. Its primary function is to inactivate a broad spectrum of  $\beta$ -lactamase enzymes, including Ambler class A, C, and some D enzymes, thereby restoring the efficacy of the partner antibiotic against resistant Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the preliminary safety and toxicity profile of avibactam, drawing from a range of nonclinical toxicology and clinical studies. The information is intended to support further research and development in the field of antibacterial therapies.

#### **Preclinical Toxicology**

A comprehensive battery of nonclinical studies was conducted to characterize the toxicological profile of avibactam. These studies were generally performed in accordance with international regulatory guidelines.

#### **Acute Toxicity**

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. While specific median lethal dose (LD50) values for avibactam are not publicly available, regulatory documents indicate that in single-dose intravenous studies, avibactam demonstrated



minimal toxicity. In both rats and mice, single intravenous administrations of doses up to 1000 mg/kg were associated with minimal adverse effects.[2]

#### **Repeated-Dose Toxicity**

Repeated-dose toxicity studies were conducted in both rodents (rats) and non-rodents (dogs) to evaluate the potential for cumulative toxicity.

Table 1: Summary of Key Findings from Repeated-Dose Intravenous Toxicity Studies of Avibactam

| Species | Study Duration | No-Observed-<br>Adverse-Effect<br>Level (NOAEL) | Key Observations<br>at Higher Doses                                                                                                                                                                                                       |
|---------|----------------|-------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Rat     | 4 weeks        | Not explicitly defined                          | Reversible changes suggesting liver and kidney effects (e.g., increased serum cholesterol, proteinuria, increased organ weights) were observed at doses of 300 and 900 mg/kg/day.[3] Injection site damage was a notable finding in rats. |
| Dog     | 4 weeks        | Not explicitly defined                          | The primary finding was injection site damage.[2]                                                                                                                                                                                         |
| Dog     | 13 weeks       | Not explicitly defined                          | The main observation was injection site damage.[2]                                                                                                                                                                                        |



When avibactam was administered in combination with ceftazidime (in a 4:1 ratio) in 4-week studies in rats and dogs, no new toxicities were observed, and there was no synergistic or additive increase in toxicity. The pharmacokinetic profiles of both drugs were unaffected by co-administration.[3]

#### Genotoxicity

A standard battery of in vitro and in vivo genotoxicity studies was conducted to assess the mutagenic and clastogenic potential of avibactam. The results of these studies were uniformly negative.

Table 2: Summary of Genotoxicity Studies for Avibactam

| Assay                                              | Test System                                          | Metabolic<br>Activation | Result      |
|----------------------------------------------------|------------------------------------------------------|-------------------------|-------------|
| Bacterial Reverse<br>Mutation Assay (Ames<br>Test) | Salmonella<br>typhimurium and/or<br>Escherichia coli | With and Without        | Negative[3] |
| In vitro Chromosomal<br>Aberration Assay           | Mammalian cells (e.g.,<br>Chinese Hamster<br>Ovary)  | With and Without        | Negative[3] |
| Unscheduled DNA<br>Synthesis (UDS)                 | Mammalian cells                                      | Not Applicable          | Negative[3] |
| In vivo Micronucleus<br>Assay                      | Rat                                                  | Not Applicable          | Negative[3] |

#### Carcinogenicity

Carcinogenicity studies with avibactam have not been conducted. This is considered acceptable by regulatory agencies for a drug intended for short-term use in treating acute infections.

#### **Reproductive and Developmental Toxicity**



Avibactam was evaluated in a series of studies in rats and rabbits to assess its potential effects on fertility and embryonic, fetal, and postnatal development.

Table 3: Summary of Reproductive and Developmental Toxicity Studies of Avibactam

| Study Type                    | Species | Key Findings                    |
|-------------------------------|---------|---------------------------------|
|                               |         | No adverse effects on male or   |
|                               |         | female fertility were observed  |
|                               |         | at doses up to 1 g/kg/day.[3]   |
|                               |         | However, a dose-related         |
| Fertility and Early Embryonic |         | increase in pre- and post-      |
| Development                   | Rat     | implantation loss, leading to a |
| Development                   |         | reduction in mean litter size,  |
|                               |         | was noted at doses of 0.5 g/kg  |
|                               |         | and greater when administered   |
|                               |         | to female rats for two weeks    |
|                               |         | prior to mating.[3]             |
|                               |         | No evidence of embryofetal      |
|                               |         | toxicity was observed at        |
| Embryo-Fetal Development      | Rat     | intravenous doses up to 1000    |
|                               |         | mg/kg/day.[3] Avibactam was     |
|                               |         | not found to be teratogenic.[3] |
| False Fald Bendered           | Dalda?  | Avibactam was not teratogenic   |
| Embryo-Fetal Development      | Rabbit  | in rabbits.[3]                  |
|                               | Rat     | No adverse effects on pup       |
| Pre- and Postnatal            |         | growth and viability were       |
| Development                   |         | observed at intravenous doses   |
|                               |         | up to 825 mg/kg/day.[4]         |

## **Safety Pharmacology**

Safety pharmacology studies were conducted to investigate potential adverse effects of avibactam on vital organ systems, including the central nervous, cardiovascular, and respiratory systems. No safety signals were identified in these studies.[3]



## **Clinical Safety Profile**

The clinical safety of avibactam, in combination with ceftazidime, has been evaluated in a robust program of Phase II and Phase III clinical trials.

#### **Adverse Events**

The overall incidence of adverse events (AEs) for ceftazidime-avibactam is comparable to that of comparator agents.

Table 4: Summary of Adverse Events from Pooled Phase II and III Clinical Trials in Adults

| Adverse Event Category           | Ceftazidime-Avibactam ±<br>Metronidazole (n=2024) | Comparator (n=2026)                              |
|----------------------------------|---------------------------------------------------|--------------------------------------------------|
| Any Adverse Event                | 49.2%                                             | 47.6%                                            |
| Most Common AEs (>3%)            | Diarrhea, Nausea, Headache,<br>Vomiting, Pyrexia  | Diarrhea, Nausea, Headache,<br>Vomiting, Pyrexia |
| Serious Adverse Events<br>(SAEs) | 8.7%                                              | 7.2%                                             |
| Discontinuation due to AEs       | 2.5%                                              | 1.7%                                             |
| AEs with Outcome of Death        | 2.0%                                              | 1.8%                                             |
| Drug-Related AEs                 | 10.7%                                             | 9.6%                                             |

The safety profile of ceftazidime-avibactam is consistent with the established safety profile of ceftazidime alone, with no new safety concerns identified.[5][6] The safety findings are also consistent across different infection types.[5][6]

#### **Experimental Protocols**

Detailed, step-by-step protocols for the specific nonclinical studies on avibactam are proprietary and not publicly available. However, these studies are conducted following standardized international guidelines (e.g., OECD, ICH). The following are generalized methodologies for the key types of toxicology studies performed.



#### **Bacterial Reverse Mutation Assay (Ames Test)**

This in vitro assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and/or Escherichia coli.

- Test Strains: A set of bacterial strains with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon are selected. These strains are unable to synthesize the respective amino acid and thus cannot grow on a medium lacking it.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (usually a rat liver homogenate, S9 fraction), which simulates mammalian metabolism.
- Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid required by the tester strain.
- Incubation and Evaluation: The plates are incubated for 48-72 hours. The number of
  revertant colonies (colonies that have undergone a reverse mutation, allowing them to grow
  on the minimal medium) is counted. A significant, dose-dependent increase in the number of
  revertant colonies compared to the control group indicates a mutagenic potential.

#### In Vivo Micronucleus Assay

This assay is performed in rodents to detect damage to chromosomes or the mitotic apparatus.

- Animal Dosing: Groups of animals (typically rats or mice) are administered the test substance, usually via the clinical route of administration, at multiple dose levels. A vehicle control and a positive control group are also included.
- Sample Collection: At appropriate time points after dosing, bone marrow or peripheral blood samples are collected.
- Slide Preparation and Staining: The collected cells are processed and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
- Microscopic Analysis: A specific number of polychromatic erythrocytes are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or



whole chromosomes).

 Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups. A statistically significant, dose-related increase in micronucleated cells indicates clastogenic or aneugenic activity.

#### **Embryo-Fetal Development Study**

These studies are designed to detect adverse effects on the developing fetus during the period of organogenesis.

- Animal Mating and Dosing: Time-mated female animals (typically rats and rabbits) are dosed with the test substance daily during the period of major organogenesis.
- Maternal Observations: Throughout the study, maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.
- Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. The number of viable and non-viable fetuses, resorptions, and implantation sites are recorded.
- Fetal Evaluations: All fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
- Data Analysis: The incidence of fetal abnormalities and other developmental parameters are compared between the treated and control groups to assess the teratogenic potential of the test substance.

#### **Visualizations**

#### Mechanism of Action: β-Lactamase Inhibition

Avibactam is a covalent, reversible inhibitor of many serine  $\beta$ -lactamases. It protects  $\beta$ -lactam antibiotics like ceftazidime from degradation.





Avibactam protects Ceftazidime from  $\beta$ -lactamase degradation.

Click to download full resolution via product page

Caption: Mechanism of β-Lactamase Inhibition by Avibactam.

#### **General Workflow for Preclinical Toxicology Assessment**

The preclinical safety evaluation of a new drug candidate like avibactam follows a structured workflow to identify potential hazards before human clinical trials.





A simplified, logical workflow for preclinical toxicology evaluation.

Click to download full resolution via product page

Caption: Preclinical Toxicology Assessment Workflow.

#### Conclusion

The preclinical and clinical data available to date support a favorable safety profile for avibactam. Nonclinical studies have not identified any significant toxicities that would preclude its clinical use for the intended indications. The genotoxicity battery was negative, and no teratogenic effects were observed. The adverse events seen in clinical trials with ceftazidime-avibactam are consistent with the known safety profile of ceftazidime monotherapy. As with all



new therapeutic agents, ongoing pharmacovigilance in the post-marketing setting will continue to inform the long-term safety profile of avibactam.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. DailyMed AVYCAZ- ceftazidime, avibactam powder, for solution [dailymed.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Preliminary Investigations into Avibactam's Safety and Toxicity Profile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#preliminary-investigations-into-avibactam-s-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com